N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-furamide
Description
N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-furamide is a synthetic compound characterized by a tetrahydrocarbazole core linked to a 2-furamide moiety. The tetrahydrocarbazole scaffold is a partially saturated carbazole derivative, which is known for its pharmacological relevance in antiviral and enzyme-inhibitory applications .
Properties
Molecular Formula |
C17H16N2O2 |
|---|---|
Molecular Weight |
280.32 g/mol |
IUPAC Name |
N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)furan-2-carboxamide |
InChI |
InChI=1S/C17H16N2O2/c20-17(15-9-4-10-21-15)19-14-8-3-6-12-11-5-1-2-7-13(11)18-16(12)14/h1-2,4-5,7,9-10,14,18H,3,6,8H2,(H,19,20) |
InChI Key |
SZSHEMZQNNVRHN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2=C(C1)C3=CC=CC=C3N2)NC(=O)C4=CC=CO4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-furamide typically involves the reaction of 2,3,4,9-tetrahydro-1H-carbazole with 2-furoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-furamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the furan ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized carbazole derivatives.
Reduction: Reduced carbazole derivatives.
Substitution: Substituted carbazole derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the development of organic electronic materials and dyes.
Mechanism of Action
The mechanism of action of N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-furamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs with Antiviral Activity
- GSK983 (N-[(1R)-6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl]-2-pyridinecarboxamide) Structure: Shares the tetrahydrocarbazole core but substitutes the 2-furamide with a 6-chloro-pyridinecarboxamide group. Activity: Exhibits broad-spectrum antiviral properties, particularly against human papillomavirus (HPV), with a molecular weight of 326 . Key Difference: The pyridinecarboxamide group may enhance metabolic stability compared to the 2-furamide, as furan derivatives are prone to methanolysis .
Tetrahydrocarbazole Amides (General Class)
2-Furamide Derivatives
- NMDPEF (N-[2-(2-Methoxy-6H-dipyrido{2,3-a:3,2-e}pyrrolizin-11-yl)ethyl]-2-furamide) Structure: Contains a 2-furamide group attached to a complex heterocyclic system. Activity: Acts as a quinone oxidoreductase 2 (QR2) inhibitor, mitigating paraquat-induced oxidative stress and mortality in vivo . Comparison: The 2-furamide moiety in NMDPEF is critical for QR2 inhibition, suggesting that N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-furamide may similarly target redox enzymes .
- N-{((2R,4S,5R)-5-Ethyl-1-azabicyclo[2.2.2]oct-2-yl)methyl}-2-furamide Structure: Features a 2-furamide group on a bicyclic amine scaffold.
Carbazole Derivatives with Alternative Substituents
- 2-Phenyl-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide Structure: Replaces the 2-furamide with a phenylacetamide group.
Physicochemical and Stability Comparisons
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